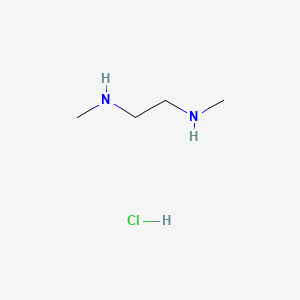
N1,N2-Dimethylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Dimethylethane-1,2-diamine hydrochloride is an organic compound with the formula (CH₃NH)₂C₂H₄. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. This compound is commonly used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Dimethylethane-1,2-diamine hydrochloride can be synthesized starting from ethanolamine. The process involves several steps:
Reaction with Hydrochloric Acid: Ethanolamine reacts with hydrochloric acid in an ethanol medium to produce chloroethanolamine.
Reaction with Thionyl Chloride: Chloroethanolamine is then reacted with thionyl chloride to form chloroethylamine.
Reaction with Dimethylamine: Finally, chloroethylamine reacts with dimethylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Chelation: It acts as a chelating agent to form coordination complexes with metals.
Condensation: It can condense with ketones or aldehydes to form imidazolidines.
Common Reagents and Conditions
Chelation: Common reagents include metal halides such as copper(I) halides. The reaction typically occurs under mild conditions.
Condensation: The condensation reaction with ketones or aldehydes usually requires a solvent like ethanol and may be catalyzed by acids or bases.
Major Products
Scientific Research Applications
N1,N2-Dimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N2-Dimethylethane-1,2-diamine hydrochloride involves its ability to act as a chelating agent. It forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper and nickel, and the pathways involved include coordination and chelation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the hydrochloride component.
Dimethylaminopropylamine: Contains an additional carbon in the chain.
1,1-Dimethylethylenediamine: Different substitution pattern on the nitrogen atoms.
Uniqueness
N1,N2-Dimethylethane-1,2-diamine hydrochloride is unique due to its specific chelating properties and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in catalysis and coordination chemistry .
Properties
CAS No. |
5752-40-9 |
|---|---|
Molecular Formula |
C4H13ClN2 |
Molecular Weight |
124.61 g/mol |
IUPAC Name |
N,N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-5-3-4-6-2;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
VOIJMICZMQBFDE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


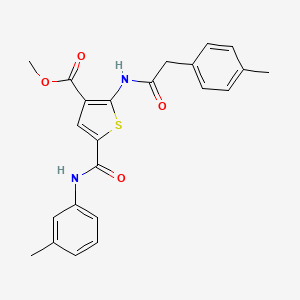
![Bicyclo[2.2.1]heptane-2-carboximidamide](/img/structure/B12986792.png)
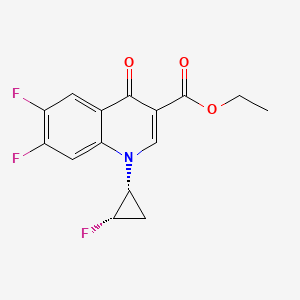
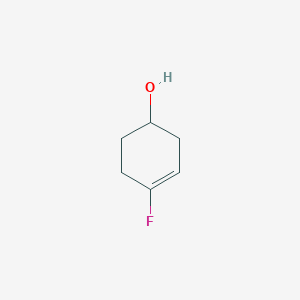
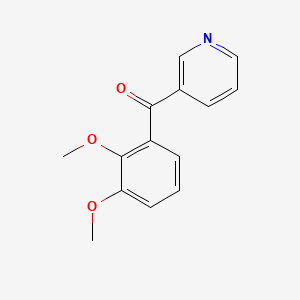
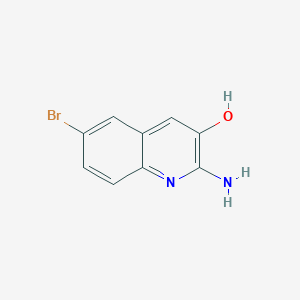
![3-(5-((5-(1H-Pyrazol-3-yl)thiophen-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoic acid](/img/structure/B12986838.png)
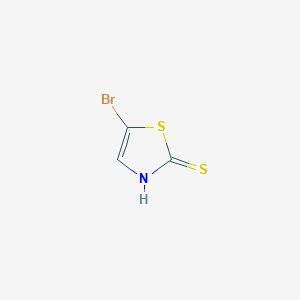
![2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B12986849.png)
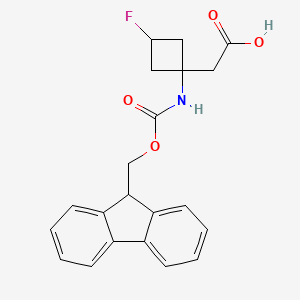
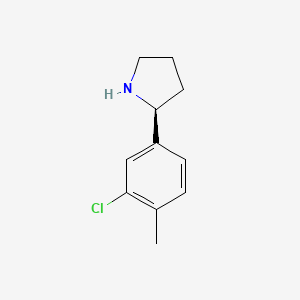
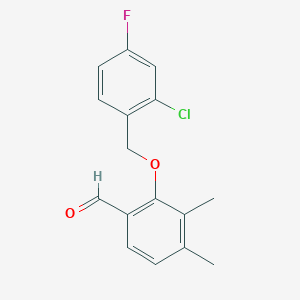
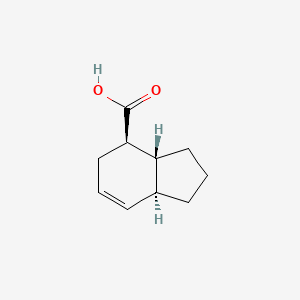
![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986877.png)
